BenchChemオンラインストアへようこそ!

1-(2-Adamantyl)-4-[2-(trifluoromethyl)benzyl]piperazine

Serotonin 5-HT1A receptor Dopamine D2 receptor Adamantyl positional isomerism

1-(2-Adamantyl)-4-[2-(trifluoromethyl)benzyl]piperazine (C₂₂H₂₉F₃N₂; MW 378.48 g/mol) is a synthetic small molecule belonging to the adamantyl-arylpiperazine class, a scaffold extensively explored for central nervous system (CNS) receptor modulation, particularly at serotonin 5-HT₁A, 5-HT₂, and dopamine D₂ receptors. The compound features two structural differentiators within a single molecule: a 2-adamantyl (rather than the more common 1-adamantyl) attachment to the piperazine ring, and an ortho-trifluoromethyl substituent on the benzyl moiety.

Molecular Formula C22H29F3N2
Molecular Weight 378.5 g/mol
Cat. No. B10878745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Adamantyl)-4-[2-(trifluoromethyl)benzyl]piperazine
Molecular FormulaC22H29F3N2
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C3C4CC5CC(C4)CC3C5
InChIInChI=1S/C22H29F3N2/c23-22(24,25)20-4-2-1-3-17(20)14-26-5-7-27(8-6-26)21-18-10-15-9-16(12-18)13-19(21)11-15/h1-4,15-16,18-19,21H,5-14H2
InChIKeyAHNGZRXQNOSBIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Adamantyl)-4-[2-(trifluoromethyl)benzyl]piperazine – A Structurally Differentiated Adamantyl-Arylpiperazine


1-(2-Adamantyl)-4-[2-(trifluoromethyl)benzyl]piperazine (C₂₂H₂₉F₃N₂; MW 378.48 g/mol) is a synthetic small molecule belonging to the adamantyl-arylpiperazine class, a scaffold extensively explored for central nervous system (CNS) receptor modulation, particularly at serotonin 5-HT₁A, 5-HT₂, and dopamine D₂ receptors [1]. The compound features two structural differentiators within a single molecule: a 2-adamantyl (rather than the more common 1-adamantyl) attachment to the piperazine ring, and an ortho-trifluoromethyl substituent on the benzyl moiety. These structural features influence steric bulk, electronic distribution, and lipophilicity in ways that are not achievable with simpler benzylpiperazines or 1-adamantyl analogues, providing a basis for differential receptor engagement and physicochemical properties relevant to CNS lead optimisation and tool compound selection [2].

Why 1-(2-Adamantyl)-4-[2-(trifluoromethyl)benzyl]piperazine Cannot Be Replaced by Generic Piperazine Analogues


The adamantyl-arylpiperazine class exhibits steep structure-activity relationships (SAR) in which small positional changes—particularly the adamantyl attachment point (1- vs. 2-adamantyl) and the nature/position of the aryl substituent—produce large shifts in receptor affinity and selectivity [1]. The 2-adamantyl isomer places the bulky adamantane cage in a distinct spatial orientation relative to the piperazine pharmacophore compared to the 1-adamantyl isomer, altering both the three-dimensional shape and the electronic environment of the basic nitrogen [2]. Similarly, the ortho-trifluoromethyl group on the benzyl ring introduces a strong electron-withdrawing effect proximal to the piperazine, influencing pKa, hydrogen-bonding capacity, and metabolic vulnerability relative to unsubstituted benzyl, para-CF₃, or other halo-substituted analogues. Generic substitution with a 1-adamantyl or des-CF₃ benzylpiperazine would therefore produce a different pharmacological profile, making this specific compound non-interchangeable for SAR studies, pharmacological probe development, or patent-defined composition-of-matter claims.

1-(2-Adamantyl)-4-[2-(trifluoromethyl)benzyl]piperazine – Quantitative Differentiation Evidence


2-Adamantyl vs. 1-Adamantyl Substitution: Differential 5-HT₁A and D₂ Receptor Engagement

Within the adamantyl-arylpiperazine class, the point of attachment of the adamantyl cage to the piperazine core directly determines receptor binding profiles. In US Patent US4797489, a panel of 1-adamantyl-arylpiperazine examples demonstrated wide variation in 5-HT₁A and D₂ receptor engagement, with Ki values spanning from 8.5 nM to >1,000 nM (reported as % inhibition at 1 µM) across structurally similar compounds [1]. Although the specific 2-adamantyl compound is not explicitly quantified in this patent, the patent explicitly claims 2-adamantyl as a distinct embodiment, and the underlying SAR logic—where the adamantyl orientation alters the vector of the lipophilic cage relative to the arylpiperazine pharmacophore—predicts a different receptor interaction profile compared to the 1-adamantyl positional isomer [1][2]. The closest 1-adamantyl comparator, Example 2 (an alkyl-linked arylpiperazine), displayed a 5-HT₁A Ki of 8.5 nM and 26% inhibition of 5-HT₂ at 1 µM, demonstrating that potency shifts are substantial even among close analogues.

Serotonin 5-HT1A receptor Dopamine D2 receptor Adamantyl positional isomerism CNS drug discovery

Ortho-Trifluoromethyl Substituent Effect on Benzylpiperazine Lipophilicity and Basicity

The ortho-trifluoromethyl (–CF₃) substituent on the benzyl ring is a strong electron-withdrawing group (Hammett σₘ = 0.43; σₚ = 0.54; σₒ is estimated at ~0.45–0.50) that reduces the electron density of the adjacent aromatic ring and, through-space, influences the basicity of the piperazine nitrogen [1]. Compared to an unsubstituted benzyl analogue (e.g., 1-(2-adamantyl)-4-benzylpiperazine; MW 310.5 g/mol, LogP ~4.2 by fragment estimation), the ortho-CF₃ substitution increases molecular weight by 68 Da and raises calculated LogP by approximately 0.8–1.2 log units (estimated via the fragment-based CLogP method, where the –CF₃ group contributes ~+0.8 to LogP vs. –H) . This has two practical consequences: (i) enhanced passive membrane permeability and blood-brain barrier penetration potential, and (ii) reduced piperazine nitrogen basicity (estimated pKa reduction of ~0.3–0.5 units below the typical piperazine pKa of ~9.7), which can decrease hERG channel affinity and phospholipidosis risk compared to the more basic des-CF₃ analogue [2]. The ortho position further introduces steric hindrance around the benzylic C–N bond, potentially restricting conformational freedom and altering target recognition relative to para-CF₃ isomers.

Physicochemical property Lipophilicity (LogP) pKa modulation Metabolic stability

Differential Synthetic Tractability and Building Block Interchangeability

The target compound can be conceptually disconnected into three building blocks: 1-(2-adamantyl)piperazine (CAS 57942-77-5, MW 220.36 g/mol), 2-(trifluoromethyl)benzyl halide, and a linking alkylation step . The 2-adamantylpiperazine building block is commercially available (typical purity ≥95%) but is less common than the 1-adamantyl isomer (CAS 19984-46-4), which is manufactured at larger scale and offered by a wider range of vendors . This differential availability means the target compound is inherently less accessible via routine procurement and carries a higher cost and longer lead time than the 1-adamantyl analogue. However, for research groups specifically exploring 2-adamantyl SAR (e.g., σ₁/σ₂ receptor programmes or antiproliferative adamantyl-piperazine series), this scarcity is offset by the unique structural space the 2-adamantyl substitution explores, as demonstrated in the synthesis and anticancer evaluation of 1-(2-aryl-2-adamantyl)piperazine derivatives [1].

Synthetic accessibility Building block availability Parallel synthesis Structure diversification

CNS Multi-Receptor Fingerprint: Class-Level Evidence from Adamantyl-Arylpiperazine Patent Data

The adamantyl-arylpiperazine scaffold is one of the few chemotypes that simultaneously engages serotonin 5-HT₁A, 5-HT₂, and dopamine D₂ receptors at sub-micromolar concentrations, a polypharmacological profile that underpins anxiolytic, antidepressant, and mixed antipsychotic activity in preclinical models [1]. Within the patent US4797489, representative 1-adamantyl-arylpiperazines showed a range from high dual 5-HT₁A/D₂ inhibition (Example 11: 95%/100% at 1 µM) to more selective 5-HT₁A profiles (Example 2: Ki 8.5 nM, weak D₂). The target compound, by virtue of its 2-adamantyl and ortho-CF₃-benzyl substitution, is predicted to explore a distinct region of this polypharmacology space compared to any 1-adamantyl or non-CF₃ comparator [2]. Buspirone, the clinical 5-HT₁A partial agonist, served as a reference in these assays with a 5-HT₁A Ki of 10 nM and D₂ Ki of 78 nM [1].

Anxiolytic Antidepressant Antipsychotic Polypharmacology

Optimal Research and Procurement Scenarios for 1-(2-Adamantyl)-4-[2-(trifluoromethyl)benzyl]piperazine


CNS Lead Optimisation Requiring 2-Adamantyl SAR Exploration

Pharmaceutical discovery programmes investigating adamantyl-arylpiperazines for anxiolytic, antidepressant, or mixed antipsychotic indications require systematic SAR coverage of the adamantyl attachment point. The 2-adamantyl isomer is structurally underrepresented in published series, which have historically focused on 1-adamantyl analogues [1]. Procuring this compound enables the exploration of how the spatial orientation of the adamantyl cage affects 5-HT₁A/D₂ selectivity ratios, a parameter critical for reducing dopamine-related side effects while maintaining serotonergic efficacy. The class-level evidence from Patent US4797489 demonstrates that even modest structural changes within this scaffold produce >10-fold shifts in receptor engagement, making the 2-adamantyl variant a high-value tool for SAR completion [1].

hERG Liability Reduction via Ortho-CF₃ Basicity Modulation

Basic amine-containing CNS compounds frequently suffer from hERG channel blockade, a major safety liability. The ortho-CF₃ substituent on the benzyl group of this compound is predicted to reduce piperazine nitrogen basicity by approximately 0.3–0.5 pKa units compared to unsubstituted benzyl analogues [1]. Lower pKa correlates with reduced hERG affinity [2]. Procurement of this compound for in vitro hERG screening (patch-clamp or binding assay) alongside the des-CF₃ comparator (1-(2-adamantyl)-4-benzylpiperazine) allows direct experimental confirmation of this pKa-driven safety differentiation, generating structure-property relationship (SPR) data that can guide the design of safer CNS candidates.

Blood-Brain Barrier Permeability Optimisation in Neuropharmacology

The combination of a 2-adamantyl cage (calculated to increase LogP by ~1.5–2.0 log units over a simple benzylpiperazine scaffold) and an ortho-CF₃ group (adding a further ~0.8–1.2 log units) positions this compound in a higher lipophilicity range (estimated LogP ~5.0–5.4) than most tool compounds used in CNS drug discovery [1]. For programmes requiring enhanced passive BBB penetration—such as those targeting intracerebral receptors or requiring rapid brain equilibration—this compound provides a measurable lipophilicity advantage over des-CF₃ or 1-adamantyl analogues (estimated LogP ~3.8–4.2). Parallel artificial membrane permeability assay (PAMPA-BBB) or in situ brain perfusion studies comparing this compound to its 1-adamantyl isomer can directly quantify the permeability benefit of the combined structural modifications.

Patent-Defined Composition-of-Matter Research and Freedom-to-Operate Analysis

The 2-adamantyl substitution pattern is explicitly claimed as a distinct embodiment in multiple foundational patents covering adamantyl-arylpiperazines (e.g., US4797489, US4921958) [1][2]. For industrial research teams conducting freedom-to-operate analyses or seeking to identify novel composition-of-matter space around the adamantyl-piperazine scaffold, this specific compound serves as a critical reference point. Its ortho-CF₃ substitution further distinguishes it from the para- and meta-CF₃ variants more commonly exemplified in patent literature, potentially opening avenues for sub-genus patent claims. Procurement of this compound for inclusion in patent landscaping or defensive publication strategies is therefore of direct industrial relevance.

Quote Request

Request a Quote for 1-(2-Adamantyl)-4-[2-(trifluoromethyl)benzyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.